2-(2-Carboxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(2-Carboxyphenyl)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is known for its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another method involves the Friedlander heteroannulation using nano zinc oxide as a catalyst, which provides regiospecific synthesis under solvent-free conditions .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These methods include microwave-assisted synthesis, using recyclable catalysts like clay, one-pot reactions, solvent-free conditions, and the use of ionic liquids or ultrasound-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinoline-4,5-dicarboxylic acid.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(2-Carboxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing various quinoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly as a histone deacetylase inhibitor.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The structure of the compound allows it to form strong hydrophobic interactions with residues in the active site of the target enzymes .
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 4-Quinolinecarboxylic acid
- Cinchophen (2-Phenylcinchoninic acid)
Comparison: 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid is unique due to its dual carboxylic acid groups, which enhance its ability to form strong interactions with biological targets. This structural feature distinguishes it from other quinoline derivatives, such as 2-Phenylquinoline-4-carboxylic acid and Cinchophen, which may have different biological activities and applications .
Properties
IUPAC Name |
2-(2-carboxyphenyl)quinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-16(20)12-7-2-1-5-10(12)15-9-13(17(21)22)11-6-3-4-8-14(11)18-15/h1-9H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWAONRJMCXJOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245551 | |
Record name | 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60539-01-7 | |
Record name | 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60539-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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